

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(Pyridazin-3-yl)ethanone

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The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial attention in drug discovery.^{[2][3][4]} Its value stems from a unique combination of physicochemical properties that are highly advantageous for modulating biological activity and pharmacokinetic profiles.^[1]

Key properties of the pyridazine nucleus include:

- Enhanced Polarity and Solubility: The presence of two nitrogen atoms increases the molecule's polarity and capacity for hydrogen bonding compared to carbocyclic analogues, often improving aqueous solubility.^[1]
- Robust Hydrogen Bonding Capacity: The lone pairs of electrons on the adjacent nitrogen atoms act as effective hydrogen bond acceptors, facilitating strong and sometimes dual interactions with biological targets like proteins.^{[5][6]}
- High Dipole Moment: The electronegative nitrogen atoms create a significant dipole moment, which can promote favorable π - π stacking and dipole-dipole interactions within target binding sites.^{[5][6]}
- Metabolic Stability: The pyridazine ring can influence a molecule's metabolic profile and has been associated with low cytochrome P450 inhibitory effects.^[1]

These features have led to the incorporation of the pyridazine scaffold into a wide array of pharmacologically active agents, targeting conditions ranging from cancer and inflammation to

cardiovascular and infectious diseases.[1][7][8][9] **1-(Pyridazin-3-yl)ethanone** serves as a fundamental building block for exploring the chemical space and structure-activity relationships (SAR) of this important heterocyclic family.

Molecular Architecture of **1-(Pyridazin-3-yl)ethanone** Systematic Nomenclature and Identification

- IUPAC Name: **1-(Pyridazin-3-yl)ethanone**
- Molecular Formula: C₆H₆N₂O
- Molecular Weight: 122.13 g/mol
- CAS Number: 50901-46-7[10]

Structural Elucidation

The molecule consists of a pyridazine ring substituted at the C3 position with an acetyl group (-COCH₃). The pyridazine ring is an aromatic, planar heterocycle. The sp² hybridization of the ring's carbon and nitrogen atoms dictates this planarity.[11] The acetyl group is linked to the ring via a C-C single bond, allowing for rotational freedom, although steric and electronic factors may favor a co-planar orientation to maximize conjugation.

Caption: Figure 1: 2D representation of **1-(Pyridazin-3-yl)ethanone**.

Electronic Structure and Bonding The Aromatic Pyridazine Ring

1-(Pyridazin-3-yl)ethanone features a pyridazine ring with a conjugated system of six π -electrons delocalized across the six atoms, satisfying Hückel's rule for aromaticity. However, its electronic properties differ significantly from benzene.[11]

- Inductive and Mesomeric Effects: The two adjacent nitrogen atoms are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the ring carbons, making the pyridazine ring "electron-deficient." Consequently, the molecule possesses a notable dipole moment.[6]

- Nitrogen Lone Pairs: Each nitrogen atom is sp^2 hybridized. One electron from each nitrogen participates in the aromatic π -system via its unhybridized p orbital. The remaining lone pair of electrons on each nitrogen resides in an sp^2 hybrid orbital, projecting outwards from the ring in the same plane as the sigma bonds.[11] These lone pairs do not participate in the aromatic system but are crucial for the molecule's chemical properties, acting as Lewis basic sites and hydrogen bond acceptors.[5][11]

The Acetyl Substituent

The acetyl group is also strongly electron-withdrawing due to the polarized C=O double bond. It influences the pyridazine ring through two effects:

- Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.
- Mesomeric Effect (-M): The carbonyl group can withdraw electron density from the aromatic π -system via resonance, further deactivating the ring.

The combination of the inherently electron-deficient pyridazine ring and the electron-withdrawing acetyl group makes the carbon atoms of the ring particularly electrophilic and influences the molecule's overall reactivity profile.

Spectroscopic and Crystallographic Validation

The proposed structure of **1-(Pyridazin-3-yl)ethanone** is validated by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework. The predicted spectra for **1-(Pyridazin-3-yl)ethanone** in a solvent like DMSO-d₆ are summarized below.[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹ H Shift (δ , ppm) | Predicted ¹³ C Shift (δ , ppm) | Rationale |
|---------------------------|--|---|--|
| -CH ₃ (acetyl) | ~2.7 | ~27 | Singlet, adjacent to an electron-withdrawing carbonyl group. |
| C=O (acetyl) | - | ~198 | Carbonyl carbon, significantly deshielded and downfield. |
| H-4 (ring) | ~8.2 | ~128 | Doublet of doublets, adjacent to N and deshielded by the acetyl group. |
| H-5 (ring) | ~8.0 | ~135 | Doublet of doublets, influenced by both ring nitrogens. |
| H-6 (ring) | ~9.4 | ~153 | Doublet of doublets, deshielded by adjacent nitrogen and the ring's inductive effects. |
| C-3 (ring) | - | ~151 | Quaternary carbon, attached to the acetyl group. |
| C-4 (ring) | - | ~128 | Protonated carbon. |
| C-5 (ring) | - | ~135 | Protonated carbon. |
| C-6 (ring) | - | ~153 | Protonated carbon, deshielded by adjacent nitrogen. |

Note: These are estimated values based on typical shifts for pyridazine and acetyl-substituted aromatic systems.[\[12\]](#)[\[13\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 2: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|---------------------|------------------|
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methyl C-H |
| ~1700-1680 | C=O stretch | Ketone (Aryl) |
| ~1600-1450 | C=C and C=N stretch | Pyridazine Ring |
| ~1450-1350 | C-H bend | Methyl C-H |

The most characteristic and intense peak would be the C=O stretch of the aryl ketone, confirming the presence of the acetyl group.[\[14\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern. For C₆H₆N₂O, the expected molecular ion peak (M⁺) would be at an m/z of 122. Key fragmentation pathways would likely involve the loss of the methyl radical (•CH₃) to give a peak at m/z 107, or the loss of the entire acetyl radical (•COCH₃) to give a peak corresponding to the pyridazinyl cation at m/z 79.

X-ray Crystallography Insights

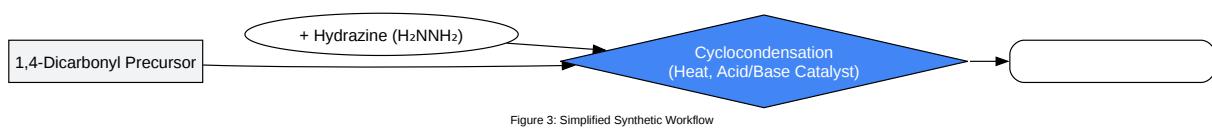
While a specific crystal structure for the title compound is not readily available, data from related pyridazinone derivatives confirm the expected geometry.[\[15\]](#)[\[16\]](#) A single-crystal X-ray diffraction analysis would definitively establish:

- Planarity: Confirm the planarity of the pyridazine ring.

- Bond Lengths: Provide precise measurements of all bonds. The N-N bond is typically around 1.35 Å, while the C=O bond is around 1.24 Å.[15]
- Bond Angles: Reveal the internal angles of the ring and the geometry around the acetyl substituent.
- Intermolecular Interactions: Show how molecules pack in the crystal lattice, highlighting any hydrogen bonding or π-stacking.

Tautomerism: The Keto-Enol Equilibrium

Like other carbonyl compounds with α -hydrogens, **1-(Pyridazin-3-yl)ethanone** can exist in equilibrium with its enol tautomer.[17] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[18][19][20]



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Caption: Figure 3: A general workflow for pyridazine synthesis.

Experimental Protocol: Representative Synthesis This is a generalized protocol based on common literature methods. [21][22][23]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate γ -keto acid or 1,4-dicarbonyl precursor (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
- Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

- Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
- Isolation: Pour the concentrated residue into ice-cold water. Collect the resulting precipitate by vacuum filtration.
- Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure **1-(Pyridazin-3-yl)ethanone**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 4.0.

Reactivity Profile

The structure of **1-(Pyridazin-3-yl)ethanone** dictates its reactivity at three primary sites:

- The Pyridazine Nitrogens: The lone pairs on the nitrogen atoms can act as bases or nucleophiles, readily undergoing protonation or alkylation. [11]2. The Carbonyl Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by reagents like Grignards or reducing agents (e.g., NaBH_4) to form the corresponding alcohol.
- The α -Carbon: The methyl protons are acidic ($\text{pK}_a \sim 19-21$) and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction).

Conclusion

1-(Pyridazin-3-yl)ethanone is a molecule defined by the interplay of its aromatic, electron-deficient pyridazine core and its electron-withdrawing acetyl substituent. Its structure is characterized by a planar heterocyclic ring, sp^2 hybridization, and distinct electronic properties that give rise to a significant dipole moment and hydrogen bonding capabilities. These features are unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS), which together provide a self-validating picture of its molecular architecture. While heavily favoring the keto tautomer, its ability to form an enol intermediate is key to its reactivity. This foundational

understanding of its structure and bonding is essential for medicinal chemists aiming to leverage the pyridazine scaffold in the rational design of new, potent, and selective therapeutic agents.

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